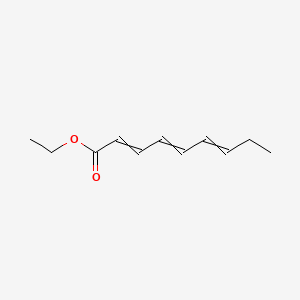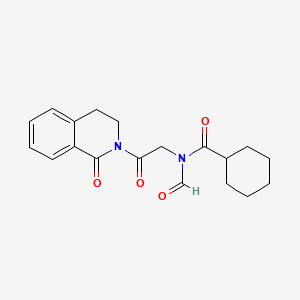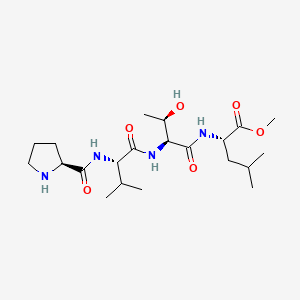
Eglin c (42-45)-methyl ester . HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eglin c (42-45)-methyl ester . HCl is a chemical compound known for its unique properties and applications in various scientific fields. This compound is a derivative of Eglin c, a proteinase inhibitor, and is often used in research due to its ability to inhibit certain enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eglin c (42-45)-methyl ester . HCl typically involves the esterification of Eglin c (42-45) with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
- Dissolving Eglin c (42-45) in methanol.
- Adding hydrochloric acid to catalyze the reaction.
- Maintaining the reaction mixture at a specific temperature and pH to facilitate esterification.
- Purifying the product through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification in industrial reactors.
- Continuous monitoring of reaction conditions to ensure high yield and purity.
- Use of advanced purification methods to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Eglin c (42-45)-methyl ester . HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to its corresponding alcohol form.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohol forms, and substituted esters with various functional groups.
Aplicaciones Científicas De Investigación
Eglin c (42-45)-methyl ester . HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in enzyme inhibition studies and protein interaction research.
Medicine: Investigated for its potential therapeutic effects in inhibiting specific enzymes related to diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Eglin c (42-45)-methyl ester . HCl involves its interaction with specific enzymes, leading to their inhibition. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various molecular pathways, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Eglin c (42-45)-methyl ester . HCl can be compared with other enzyme inhibitors such as:
Leupeptin: Another proteinase inhibitor with similar enzyme inhibition properties.
Aprotinin: A serine protease inhibitor used in similar research applications.
Pepstatin: An inhibitor of aspartic proteases, used in enzyme inhibition studies.
Uniqueness
This compound is unique due to its specific inhibition of certain enzymes, making it valuable in targeted research applications. Its methyl ester form enhances its stability and solubility, providing advantages over other inhibitors.
Propiedades
IUPAC Name |
methyl (2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O6/c1-11(2)10-15(21(30)31-6)23-20(29)17(13(5)26)25-19(28)16(12(3)4)24-18(27)14-8-7-9-22-14/h11-17,22,26H,7-10H2,1-6H3,(H,23,29)(H,24,27)(H,25,28)/t13-,14+,15+,16+,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZRAYFMAYEDAV-XAJHFOFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
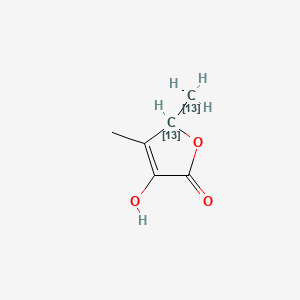


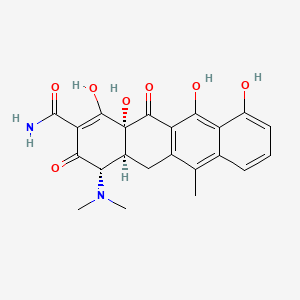
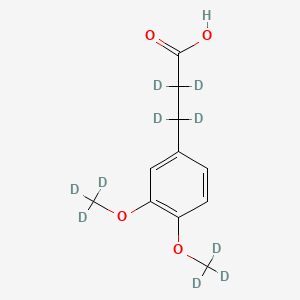
![5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone](/img/structure/B590949.png)
